Solifenacin-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solifenacin-d7 (hydrochloride) is a deuterated form of solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in solifenacin-d7 is used for pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of solifenacin-d7 (hydrochloride) involves the incorporation of deuterium atoms into the solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of solifenacin-d7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Solifenacin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of solifenacin-d7 may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Solifenacin-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of solifenacin in various conditions.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of solifenacin.
Medicine: Used in clinical research to evaluate the efficacy and safety of solifenacin in treating overactive bladder.
Industry: Applied in the development of new formulations and drug delivery systems for solifenacin.
Wirkmechanismus
Solifenacin-d7 (hydrochloride) exerts its effects by antagonizing muscarinic receptors, specifically the M3 receptors in the bladder. This prevents the contraction of the detrusor muscle, thereby reducing urinary urgency, frequency, and incontinence. The molecular targets include the muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A muscarinic antagonist with similar applications but different pharmacokinetic properties.
Darifenacin: Selectively targets M3 receptors, similar to solifenacin.
Uniqueness
Solifenacin-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to other similar compounds, solifenacin-d7 offers advantages in terms of tracking and studying the drug’s behavior in biological systems.
Eigenschaften
Molekularformel |
C23H27ClN2O2 |
---|---|
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D; |
InChI-Schlüssel |
YAUBKMSXTZQZEB-LBRLWMCJSA-N |
Isomerische SMILES |
[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.